molecular formula C18H15N3O4 B15103325 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B15103325
M. Wt: 337.3 g/mol
InChI Key: CZWRVEBDNZJFDF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve specific solvents like DMF and bases like lithium hydride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby altering their activity. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide apart is its unique combination of a benzodioxin moiety and a phthalazine core. This structure imparts specific chemical properties that make it useful in various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-21-18(23)13-5-3-2-4-12(13)16(20-21)17(22)19-11-6-7-14-15(10-11)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,22)

InChI Key

CZWRVEBDNZJFDF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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